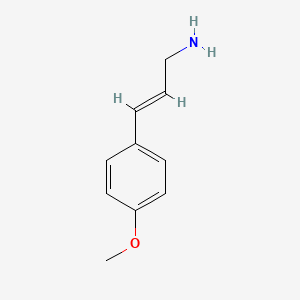
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine typically involves the reaction of 4-methoxybenzaldehyde with nitromethane under basic conditions to form (E)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the prop-2-en-1-amine chain can be reduced to form saturated amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-3-(4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (E)-3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine
- (E)-3-(4-Chlorophenyl)prop-2-en-1-amine
- (E)-3-(4-Methylphenyl)prop-2-en-1-amine
Uniqueness
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8,11H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMQOQXDLIDPIZ-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
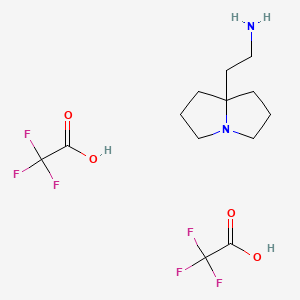
![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)
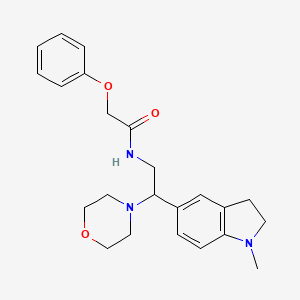
![1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2406220.png)
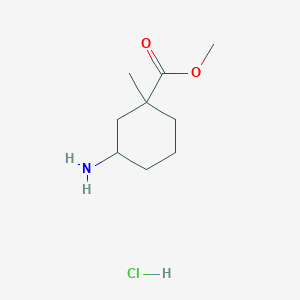
![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)
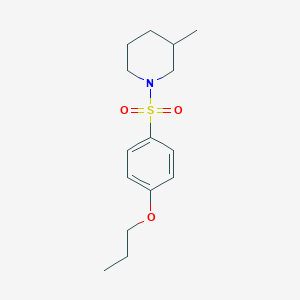
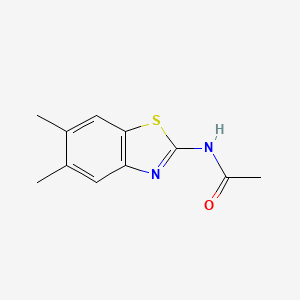
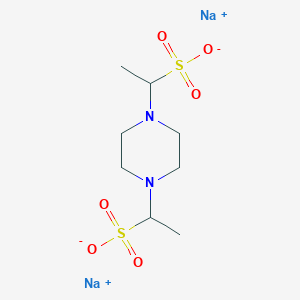
![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)
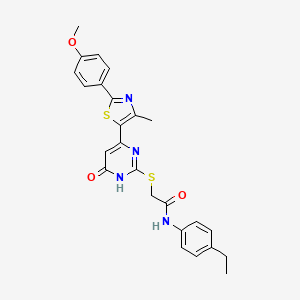
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
